molecular formula C20H23N5O3S B11015150 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11015150
M. Wt: 413.5 g/mol
InChI Key: VSTUDQJZGRZZCI-UHFFFAOYSA-N
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Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiadiazole ring fused with a quinazoline moiety, making it an interesting subject for various scientific studies. The presence of multiple functional groups in its structure allows it to participate in a wide range of chemical reactions, making it valuable in medicinal chemistry and other fields.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-5-24-15(27)12-8-6-7-9-13(12)25-14(26)10-11-20(24,25)16(28)21-18-23-22-17(29-18)19(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,21,23,28)

InChI Key

VSTUDQJZGRZZCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides in the presence of a base such as sodium methoxide at reduced temperatures can yield the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinazoline-2,4(1H,3H)-diones .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. Preliminary studies suggest that N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide may demonstrate effectiveness against various bacterial strains and fungi. This is attributed to the ability of the thiadiazole group to interfere with microbial cell wall synthesis or function.

2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Similar derivatives have been reported to inhibit enzymes such as cyclooxygenase and lipoxygenase, which play crucial roles in inflammatory pathways. The potential for this compound to modulate these pathways could lead to new therapeutic options for treating inflammatory diseases.

3. Enzyme Inhibition
this compound may also act as an inhibitor of various enzymes involved in metabolic processes. This includes potential inhibition of proteases or kinases that are critical in cancer progression or other disease states.

Case Studies

Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives including this compound against Gram-positive and Gram-negative bacteria:

  • Methodology: Disk diffusion method was employed to assess the zone of inhibition.
  • Results: The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Activity
A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound using in vitro assays:

  • Methodology: Human peripheral blood mononuclear cells were treated with the compound followed by stimulation with lipopolysaccharide.
  • Results: A marked reduction in pro-inflammatory cytokines was observed compared to controls.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be compared with other similar compounds, such as quinazoline derivatives and thiadiazole-containing compounds. Similar compounds include quinazoline-2,4(1H,3H)-diones and 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones . The uniqueness of this compound lies in its combined structure of thiadiazole and quinazoline rings, which imparts distinct chemical and biological properties. This combination allows it to participate in a broader range of reactions and interact with diverse biological targets, making it a versatile compound in scientific research.

Biological Activity

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that falls within the categories of thiadiazoles and quinazolines. These classes of compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N6O2SC_{16}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 342.4 g/mol. The structure integrates a thiadiazole moiety with a quinazoline framework, which is known for its therapeutic potential.

PropertyValue
Molecular FormulaC₁₆H₁₈N₆O₂S
Molecular Weight342.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds containing quinazoline and thiadiazole structures exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer) . In vitro studies suggest that the compound may disrupt tyrosine phosphorylation pathways critical for cancer progression .

Case Study:
A study evaluated the anticancer effects of similar quinazoline derivatives against MCF7 (hormone-dependent breast cancer) cells. The results demonstrated an IC50 value of 38.38 μM for one derivative .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Thiadiazole derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase pathways involved in inflammatory responses . This inhibition can lead to reduced production of pro-inflammatory mediators.

Mechanism of Action:
The anti-inflammatory action may be attributed to the compound's ability to modulate specific enzyme activities related to inflammatory signaling pathways .

Antimicrobial Activity

Compounds similar to N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl have demonstrated antimicrobial properties against various pathogens. Studies show that thiadiazole derivatives can exhibit significant antibacterial activity against strains such as Mycobacterium tuberculosis .

Table: Antimicrobial Activity Against Pathogens

CompoundPathogen% Inhibition at 250 μg/mL
Thiadiazole Derivative AM. tuberculosis H37Rv92%
Thiadiazole Derivative BE. coli85%

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory properties, compounds in this class have shown potential as anti-diabetic and anti-hyperlipidemic agents . Their diverse biological activities make them promising candidates for further pharmacological development.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer : The synthesis involves multi-step heterocyclic chemistry, starting with cyclocondensation of tert-butyl-substituted thiadiazole precursors with pyrroloquinazoline intermediates. Key steps include:

  • Cyclocondensation : Use K₂CO₃ in DMF (or similar polar aprotic solvents) to facilitate nucleophilic substitution at the thiadiazole core .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates. Final recrystallization in ethanol improves purity .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of K₂CO₃) and monitor reaction progress via TLC (silica gel, UV detection) to minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer : Combine spectroscopic and analytical techniques:

  • FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • NMR : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration at the thiadiazole-ylidene moiety) and substituent placement .
  • HRMS : Confirm molecular weight (C₂₃H₂₆N₄O₃S₂; exact mass: 506.13 g/mol) with ≤2 ppm error .

Q. What stability assessments are critical for handling this compound in experimental settings?

Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C suggests lab stability) .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis spectroscopy shows absorbance shifts after light exposure .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like dihydrofolate reductase (DHFR). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the tert-butyl substituent .
  • Kinetic Assays : Perform stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under pseudo-first-order conditions .

Q. What experimental designs are recommended for evaluating in vivo efficacy and pharmacokinetics?

Methodological Answer :

  • Animal Models : Use rodent models (e.g., Sprague-Dawley rats) with induced pathologies (e.g., inflammation or cancer) to test dose-dependent efficacy (10–50 mg/kg, oral/i.v.) .
  • Pharmacokinetics : Conduct LC-MS/MS plasma analysis to determine half-life (t₁/₂), Cmax, and bioavailability. Include metabolite profiling via Q-TOF MS .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer :

  • Reproducibility Checks : Replicate assays across multiple labs using standardized protocols (e.g., CLIA-certified facilities).
  • Variable Control : Document solvent (DMSO vs. saline), cell lines (HEK293 vs. HeLa), and incubation times to identify confounding factors .

Q. What strategies enhance selectivity when designing structural analogs?

Methodological Answer :

  • Substituent Modification : Replace the ethyl group at position 4 with bulkier alkyl chains (e.g., isopropyl) to improve target specificity .
  • Bioisosteres : Substitute the thiadiazole ring with triazoles or oxadiazoles and compare IC₅₀ values .

Q. What toxicological profiling methods are essential for preclinical evaluation?

Methodological Answer :

  • In Vitro Toxicity : Test hepatic (HepG2) and renal (HEK293) cytotoxicity via MTT assays (24–72 hr exposure) .
  • In Vivo Safety : Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) in repeat-dose studies .

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